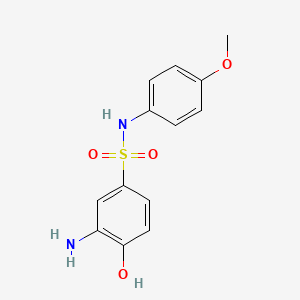

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Description

3-Amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with amino (-NH₂), hydroxyl (-OH), and sulfonamide (-SO₂NH-) groups. The sulfonamide moiety is further linked to a 4-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) substituents. Its molecular formula is C₁₄H₁₆N₂O₄S (molecular weight: 324.35 g/mol), with the SMILES notation COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N .

Notably, the 4-methoxyphenyl group enhances electron delocalization, a feature critical in modulating intramolecular charge transfer (ICT) effects, as observed in related compounds .

Properties

IUPAC Name |

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-19-10-4-2-9(3-5-10)15-20(17,18)11-6-7-13(16)12(14)8-11/h2-8,15-16H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZHVOLQHHCWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with COX-2 Inhibitory Activity

Several sulfonamide derivatives share structural similarities with the target compound, particularly in the para-substituted phenyl groups:

Key Findings :

- The 4-methoxyphenyl group in compound 1c is critical for COX-2 inhibition, as para-substituents on the phenyl ring influence binding affinity. However, solubility limitations at concentrations >50 μM are common in sulfonamides, even with hydrophilic groups .

- Halogenated analogs (e.g., chloro, bromo) exhibit increased molecular weight and lipophilicity, which may affect membrane permeability but reduce aqueous solubility .

Spectroscopic and Electronic Properties

The electron-donating methoxy group in the target compound impacts its electronic transitions, as seen in related chromophores:

- In bis-(4-methoxyphenyl)aminophenyl derivatives, methoxy groups induce blue shifts (λmax ~745 nm) compared to dialkylamino substituents (λmax ~753 nm) due to reduced ICT .

- For 4-phenylethynylquinazolines , methoxy substituents reduce emission intensity in DMF while red-shifting wavelengths (~450→470 nm), attributed to solvent interactions and ICT modulation .

Comparison with Target Compound :

- Fluorescence properties (if measured) would likely differ from halogenated analogs due to reduced spin-orbit coupling from halogens .

Physicochemical Properties

| Property | 3-Amino-4-Hydroxy-N-(4-Methoxyphenyl)Benzene-1-Sulfonamide | 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) | 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide |

|---|---|---|---|

| Molecular Weight | 324.35 g/mol | 435.45 g/mol | 391.67 g/mol |

| Solubility | Moderate (polar solvents) | Poor in aqueous media at >50 μM | Likely low (halogens increase lipophilicity) |

| Key Functional Groups | -NH₂, -OH, -OCH₃ | Quinazolinone, -OCH₃, ethenyl | -Br, -Cl, -OCH₃ |

Insights :

- The target compound’s amino and hydroxy groups improve solubility compared to halogenated analogs but may still face challenges in biological assays due to aggregation .

Biological Activity

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, also known by its CAS number 109568-86-7, is an organic compound that has garnered interest due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide can be represented as follows:

- IUPAC Name : 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide

- Molecular Formula : C13H14N2O4S

- Molecular Weight : 294.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of its potential therapeutic applications in treating inflammatory conditions and infections .

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide can inhibit the growth of certain bacteria, making it a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are well-documented. Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating its potential utility in treating inflammatory diseases .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. For example, it may act on carbonic anhydrases or other sulfonamide-sensitive enzymes, which are crucial in various physiological processes.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects against Staphylococcus aureus, showing a significant reduction in bacterial growth at concentrations above 50 µg/mL. |

| Study 2 | Demonstrated anti-inflammatory effects in a murine model of arthritis, with a notable decrease in paw swelling and inflammatory cytokines after treatment with the compound. |

| Study 3 | Evaluated enzyme inhibition activity against carbonic anhydrase, revealing a competitive inhibition pattern with an IC50 value of approximately 30 µM. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, it is beneficial to compare it with structurally similar compounds.

| Compound | Structure | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| 3-amino-4-hydroxy-N-(2-methoxyphenyl)benzene-1-sulfonamide | Similar to target compound | Moderate | Weak |

| 3-amino-4-hydroxy-N-(3-methoxyphenyl)benzene-1-sulfonamide | Similar to target compound | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.